3-(Tert-butoxy)cyclobutan-1-amine

Beschreibung

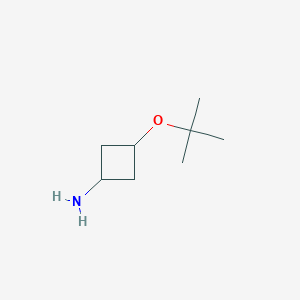

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXATMQWBUQNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275996 | |

| Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-28-2 | |

| Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Tert Butoxy Cyclobutan 1 Amine

Cyclobutane (B1203170) Ring Reactivity

The cyclobutane ring, with its significant ring strain of 26.3 kcal/mol, is susceptible to a variety of reactions that lead to more stable, open-chain or ring-expanded products. masterorganicchemistry.com This inherent strain, arising from non-ideal bond angles of 90° compared to the preferred 109.5° for sp³ hybridized carbons, is a primary driver for its chemical behavior. libretexts.org While generally stable at room temperature, the four-membered ring can undergo cleavage under various conditions. researchgate.net

Ring Opening Reactions

The high strain energy of cyclobutanes makes them prone to ring-opening reactions, which can be initiated under a range of conditions to yield linear aliphatic compounds. rsc.org

Acidic, Basic, and Nucleophilic Conditions: Cyclobutane derivatives can undergo ring cleavage with relative ease under acidic, basic, or nucleophilic attack. researchgate.net For instance, one-electron oxidation of a cyclobutane derivative in the presence of methanol (B129727) leads to the formation of an open-chain 1,4-dimethoxybutane (B78858) product. rsc.org

Thermolytic and Photolytic Conditions: Thermal and photolytic conditions can also induce ring-opening in cyclobutane systems. researchgate.net Thermally induced movement at the molecular level can lead to the cleavage of the cyclobutane ring. researchgate.net Photoredox catalysis represents a modern approach to C-C bond activation, where a cyclobutylcarbinyl radical can initiate ring opening to form γ,δ-unsaturated ketones. rsc.org

Oxidative and Reductive Conditions: Oxidative and reductive methods are also effective for cleaving the cyclobutane ring. researchgate.net For example, cyclobutanols can undergo oxidative ring expansion in the presence of a cobalt catalyst and triplet oxygen to form 1,2-dioxanols. nih.gov This reaction proceeds through an alkoxy radical that drives the regioselective cleavage of the ring. nih.gov Hydrogenation of cyclobutanes with catalysts like Ni or Pt can also lead to ring opening, yielding saturated hydrocarbons. pharmaguideline.com

| Condition | Initiator/Catalyst | Product Type | Reference |

|---|---|---|---|

| Acidic/Basic/Nucleophilic | Acid, Base, or Nucleophile | Linear aliphatic compounds | researchgate.net |

| Oxidative | One-electron oxidation (e.g., Ce(IV)) | Open-chain butanes | rsc.org |

| Photolytic | Photoredox catalyst | γ,δ-unsaturated ketones | rsc.org |

| Oxidative | Co(acac)2, O2 | 1,2-dioxanols | nih.gov |

| Reductive | Ni or Pt | Saturated hydrocarbons | pharmaguideline.com |

Skeletal Rearrangements

When a cyclobutane ring is appropriately substituted, ring-opening can be followed by skeletal rearrangements, leading to the formation of more complex structures. researchgate.net These rearrangements often proceed through cationic intermediates.

Cycloaddition and Fragmentation Reactions

Cyclobutane derivatives can participate in cycloaddition reactions. For example, bicyclo[1.1.0]butanes can undergo a formal [4π + 2σ] cycloaddition with nitrones generated in situ to form 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org Additionally, the C=C bonds in certain coordination polymers containing cyclobutane precursors can undergo quantitative [2+2] cycloaddition reactions under UV irradiation to yield their cyclobutane derivatives. researchgate.net

Reactivity of the Amine Functionality

The amine group in 3-(tert-butoxy)cyclobutan-1-amine is a key site of reactivity, enabling a variety of chemical transformations.

Amine-Based Derivatizations and Modifications

The amine functionality allows for a wide range of derivatizations. A general strategy for the "cyclobutylation" of amines has been developed where strained C-C bonds react with amines for the installation of the cyclobutane ring system. acs.org This highlights the ability of the amine to act as a nucleophile in ring-opening reactions of strained systems.

Reactions Involving Protonation and Deprotonation

The amine group can be readily protonated or deprotonated, which significantly alters the molecule's reactivity. masterorganicchemistry.com

Protonation: In the presence of an acid, the lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged ammonium (B1175870) salt. masterorganicchemistry.com This protonation makes the molecule more electron-poor and can influence the reactivity of the entire structure. masterorganicchemistry.com The acidity of a related aminocyclobutane hydrochloride has been studied, providing insight into the electronic effects of the cyclobutane ring on the amine's basicity. nih.govacs.org

Deprotonation: While less common for simple amines, deprotonation is a fundamental concept. When a neutral molecule is deprotonated, it becomes more electron-rich and thus more nucleophilic. masterorganicchemistry.com The protonation state of a molecule is crucial in many chemical and biological processes. readthedocs.io

| Reaction Type | Description | Effect on Reactivity | Reference |

|---|---|---|---|

| Derivatization | Amine acts as a nucleophile to form new C-N bonds. | Allows for the synthesis of a variety of substituted cyclobutane derivatives. | acs.org |

| Protonation | Amine accepts a proton to form an ammonium salt. | Increases electron-poor character of the molecule. | masterorganicchemistry.comacs.org |

| Deprotonation | Amine loses a proton (less common). | Increases electron-rich character and nucleophilicity. | masterorganicchemistry.com |

Reactivity of the tert-Butoxy (B1229062) Group

The tert-butoxy group, consisting of a bulky tert-butyl group attached to an ether oxygen, is a defining feature of the molecule's chemical behavior. Its reactivity is primarily centered on the ether linkage and its significant steric presence.

Ether Cleavage and Exchange Reactions

Ethers are generally characterized by their low reactivity, making them useful as protecting groups and solvents. openstax.org However, they can be cleaved under strongly acidic conditions. openstax.orgmasterorganicchemistry.com The cleavage of this compound would typically proceed via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group. organicchemistrytutor.comyoutube.com

Due to the structure of the tert-butoxy group, the subsequent nucleophilic substitution reaction follows an SN1 mechanism. openstax.orgmasterorganicchemistry.comlibretexts.org The protonated ether cleaves to form a stable tertiary carbocation (the tert-butyl cation) and 3-aminocyclobutanol. The halide ion then attacks the carbocation to form a tert-butyl halide. This pathway is favored because ethers with a tertiary alkyl group can produce stable intermediate carbocations. openstax.org

General Mechanism for Acidic Cleavage of a tert-Butyl Ether:

Step 1: Protonation of the Ether Oxygen R-O-C(CH₃)₃ + HX → R-O⁺(H)-C(CH₃)₃ + X⁻

Step 2: Formation of a Stable Carbocation (SN1 Pathway) R-O⁺(H)-C(CH₃)₃ → R-OH + (CH₃)₃C⁺

Step 3: Nucleophilic Attack by HalideIn some cases, particularly with strong acids that have poorly nucleophilic conjugate bases like trifluoroacetic acid, an E1 elimination pathway can compete, leading to the formation of isobutylene. openstax.org

Role of the tert-Butoxy Group in Directing Stereochemistry and Regioselectivity

The most significant characteristic of the tert-butoxy group is its substantial steric bulk. researchgate.netmasterorganicchemistry.com This size plays a crucial role in directing the stereochemistry and regioselectivity of reactions involving the cyclobutane ring.

The bulky tert-butoxy group can shield one face of the cyclobutane ring, forcing incoming reagents to approach from the opposite, less sterically hindered face. This effect would be expected to lead to a high degree of trans-selectivity for additions to the ring or substitutions at other ring positions. The puckered nature of the cyclobutane ring, combined with the conformational preference of the large tert-butoxy group, influences the accessibility of the C2 and C4 positions. nih.govchemrxiv.org

In reactions where the amine group is modified, the tert-butoxy group at the C3 position sterically influences the environment around the C1 position, potentially affecting the approach of reagents to the nitrogen atom or the adjacent ring carbons. This steric hindrance can be a critical factor in controlling the outcome of complex synthetic sequences. acs.org The influence of such bulky groups is a known strategy for achieving conformational control and directing reactivity in cyclic systems. rsc.orgrsc.org

Oxidative Transformations

The C-H bonds of the cyclobutane ring are typically unactivated and challenging to functionalize selectively. However, modern catalytic methods, particularly enzymatic ones, offer pathways for selective oxidative transformations.

Selective Hydroxylation Studies (e.g., P450BM3-catalyzed reactions)

While direct studies on this compound are not prevalent, research on analogous structures provides significant insight. A key example is the selective C-H hydroxylation of N-Boc-cyclobutylamine catalyzed by a panel of engineered Cytochrome P450BM3 enzymes. nih.govnih.gov This biocatalytic approach demonstrates the potential for highly regioselective and stereoselective oxidation of the cyclobutane core. nih.gov

In the study, various P450BM3 variants were screened, revealing the capacity to produce all four possible mono-hydroxylated isomers (cis-2-hydroxy, trans-2-hydroxy, cis-3-hydroxy, and trans-3-hydroxy) from a single precursor. nih.gov The selectivity was highly dependent on the specific enzyme variant used, highlighting the tunability of biocatalytic systems. nih.govacs.org

For this compound, a similar enzymatic approach could potentially lead to hydroxylation at the C2 or C4 positions. The inherent steric and electronic properties of the tert-butoxy group would likely influence the substrate's binding orientation within the enzyme's active site, thereby affecting the regiochemical and stereochemical outcome of the hydroxylation.

| P450BM3 Variant | Major Product | Other Observed Products | Selectivity for Major Product (%) | Substrate Conversion (%) |

|---|---|---|---|---|

| KU3/AP/SW | trans-2-hydroxy | cis-2-hydroxy, trans-3-hydroxy | 45 | >99 |

| RK/AL | cis-2-hydroxy | trans-2-hydroxy, trans-3-hydroxy | 45 | 85 |

| OB/SW | trans-3-hydroxy | trans-2-hydroxy | 76 | >99 |

This table illustrates the divergent selectivity achievable with different enzyme variants on a closely related substrate, suggesting a similar potential for the title compound.

Influence of Steric and Electronic Effects on Reactivity

Steric Effects: The dominant influence is the steric hindrance from the tert-butoxy group. researchgate.net This "tert-butyl effect" provides kinetic stabilization and can block or slow reactions at nearby sites. researchgate.net For instance, any reaction at the C2 or C4 positions of the cyclobutane ring would be subject to significant steric hindrance, as would reactions on the same face of the ring as the tert-butoxy group. acs.org This effect is a powerful tool in synthetic chemistry for directing regioselectivity. youtube.com

Stereochemical and Conformational Analysis of 3 Tert Butoxy Cyclobutan 1 Amine

Investigation of cis- and trans-Isomerism

The 1,3-disubstituted pattern of 3-(tert-butoxy)cyclobutan-1-amine gives rise to cis- and trans-isomers. In the cis-isomer, the tert-butoxy (B1229062) and amino groups are on the same side of the cyclobutane (B1203170) ring, while in the trans-isomer, they are on opposite sides. youtube.comlibretexts.org These geometric isomers are distinct compounds with different physical and chemical properties due to the rigidity of the cyclobutane ring, which prevents free rotation around the carbon-carbon single bonds. youtube.com The differentiation between these isomers is crucial as their stereochemistry can significantly influence their biological activity and reaction outcomes. For instance, in disubstituted cycloalkanes, the relative orientation of the substituents can lead to different dipole moments and boiling points. youtube.com

Diastereoselectivity and Enantioselectivity in Reactions Involving the Compound

Reactions involving this compound or its derivatives often exhibit diastereoselectivity, favoring the formation of one diastereomer over another. For example, the reduction of a cyclobutylidene Meldrum's acid derivative to form a cis-1,3-disubstituted cyclobutane has been shown to be diastereoselective. acs.org Specifically, the use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent resulted in a cis-selective reduction with a 10:1 diastereomeric ratio. acs.org Other reducing agents like NaBH(OAc)₃ and NaBH₃CN provided inferior diastereoselectivity. acs.org

Furthermore, in the synthesis of related cyclobutane structures, diastereoselective reactions are key. For instance, a highly trans-diastereoselective synthesis of tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using a ketoreductase (KRED), yielding a diastereomeric ratio of approximately 98:2. acs.org The diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes has also been reported to produce 1,1,3-trisubstituted cyclobutanes with excellent diastereoselectivity. nih.gov These examples underscore the importance of reagent and catalyst selection in controlling the stereochemical outcome of reactions involving cyclobutane rings.

Conformational Preferences of the Cyclobutane Ring System

The degree of puckering in a cyclobutane ring is described by the puckering angle. For unsubstituted cyclobutane, this angle is approximately 25° to 35°. libretexts.orgyoutube.commaricopa.edu Computational studies on cyclobutane have determined the equilibrium puckering angle (θ) to be around 29.6 degrees. researchgate.netnih.gov The puckering angle can be influenced by substituents on the ring. researchgate.net For instance, in a study of CF3-substituted cyclobutanes, the puckering angle γ was found to be in the range of 158–175°, indicating a nearly flattened ring. nih.gov The dihedral angles in puckered cyclobutane are no longer 0°, which reduces the eclipsing interactions between adjacent C-H bonds. libretexts.org

Table 1: Calculated Structural Parameters of Cyclobutane

| Parameter | Value | Reference |

|---|---|---|

| Puckering Angle (θ) | 29.68° | nih.gov |

| C-C Bond Length | 1.554 Å | nih.gov |

| C-C-C Bond Angle (φ) | 88.1° | nih.gov |

| Inversion Barrier | 498 cm⁻¹ | nih.gov |

Influence of the tert-Butoxy Group on Molecular Conformation

The bulky tert-butoxy group plays a significant role in determining the conformational preferences of the cyclobutane ring. Its size can create considerable steric hindrance, influencing the puckering of the ring and the orientation of other substituents. upenn.edu

In a puckered cyclobutane ring, substituents can occupy either axial-like or equatorial-like positions. Generally, bulky substituents prefer the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. fiveable.melibretexts.orglibretexts.org For a tert-butyl group on a cyclohexane (B81311) ring, the equatorial preference is very strong, with the equatorial conformer being about 21 kJ/mol more stable than the axial one. libretexts.org While the cyclobutane ring has a different geometry, a similar principle applies. The large tert-butoxy group in this compound would be expected to strongly favor an equatorial-like position to reduce steric strain with the other ring substituents. However, studies on spiro-substituted cyclohexanes have shown that small, strained rings can surprisingly drive bulky groups like tert-butyl into an axial position. chemrxiv.orgrsc.orgrsc.org This effect is attributed to changes in torsional strain and hyperconjugative effects. rsc.orgrsc.org Therefore, the precise conformational equilibrium of this compound would depend on a balance of these steric and electronic factors.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cis-1,3-disubstituted cyclobutane |

| tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |

| sodium borohydride |

| NaBH(OAc)₃ |

| NaBH₃CN |

| cyclopropane |

| CF3-substituted cyclobutanes |

| tert-butylcyclohexane |

| methylcyclohexane |

"}

Steric Hindrance and Conformational Locking

The conformation of the cyclobutane ring is a puckered, non-planar arrangement that relieves some of the angle strain inherent in a planar structure. In a substituted cyclobutane, the substituents can occupy either axial or equatorial positions. The large steric bulk of the tert-butyl group, and by extension the tert-butoxy group, plays a decisive role in determining the conformational equilibrium of the ring.

Due to its size, the tert-butoxy group will preferentially occupy the equatorial position to minimize steric interactions with the other ring substituents and hydrogens. These unfavorable interactions, known as 1,3-diaxial interactions, are particularly destabilizing when a large group is in an axial position. In cyclohexanes, a tert-butyl group is known to have a very high A-value (a measure of the energy difference between the axial and equatorial conformers), effectively "locking" the ring into a single conformation where the tert-butyl group is equatorial. spcmc.ac.inspcmc.ac.in

While the cyclobutane ring is more flexible than a cyclohexane ring, the same principle applies. The significant steric demand of the tert-butoxy group in this compound would force it into an equatorial-like position in the puckered ring. This preference is so strong that it effectively restricts the ring's ability to flip between different puckered conformations, a phenomenon referred to as conformational locking. This locking effect results in a molecule with a relatively rigid structure.

The two possible diastereomers of this compound are the cis and trans isomers. In the cis isomer, both the tert-butoxy and amino groups are on the same side of the ring. To minimize steric strain, the ring would likely adopt a conformation where the larger tert-butoxy group is equatorial, forcing the smaller amino group into an axial position. In the trans isomer, with the substituents on opposite sides, a conformation with both groups in equatorial-like positions would be highly favored, leading to a more stable structure compared to the cis isomer.

The table below summarizes the expected conformational preferences and the dominant steric interactions for the cis and trans isomers of this compound.

| Isomer | Most Stable Conformation | Key Steric Interactions |

| cis-3-(tert-butoxy)cyclobutan-1-amine | Puckered ring with equatorial tert-butoxy and axial amine | 1,3-diaxial interaction between the axial amine and a ring hydrogen. |

| trans-3-(tert-butoxy)cyclobutan-1-amine | Puckered ring with both substituents in equatorial-like positions | Minimized steric interactions, leading to greater stability. |

Stereospecificity of Rearrangement Reactions (e.g., Carbocationic Rearrangements)

Carbocationic rearrangements are common in reactions involving the formation of a carbocation intermediate, such as in certain substitution or elimination reactions. lumenlearning.comlibretexts.orglibretexts.org These rearrangements occur to generate a more stable carbocation, typically through a 1,2-hydride or 1,2-alkyl shift. lumenlearning.comlibretexts.orglibretexts.org The stereochemistry of the starting material can have a profound influence on the stereochemical outcome of the rearranged product, a concept known as stereospecificity.

In the context of this compound, a reaction that generates a carbocation at the C1 position (where the amino group is attached) could initiate a rearrangement. For instance, diazotization of the amine followed by the loss of nitrogen gas would generate a secondary carbocation.

The fate of this carbocation would be influenced by several factors, including the potential for the bulky tert-butoxy group to direct the rearrangement. A 1,2-hydride shift from an adjacent carbon would lead to a different secondary carbocation. However, the rigid, conformationally locked nature of the starting material would dictate which hydrogen is geometrically aligned for such a shift. The migrating group must be anti-periplanar to the empty p-orbital of the carbocation for the shift to occur efficiently.

The stereospecificity of such a rearrangement would be directly linked to the cis or trans configuration of the starting amine.

The general principles of carbocation rearrangements are outlined in the table below.

| Type of Rearrangement | Description | Driving Force |

| 1,2-Hydride Shift | A hydrogen atom on a carbon adjacent to the carbocation moves to the positively charged carbon. lumenlearning.comlibretexts.orglibretexts.org | Formation of a more stable carbocation (e.g., secondary to tertiary). lumenlearning.comlibretexts.orglibretexts.org |

| 1,2-Alkyl Shift | An alkyl group on a carbon adjacent to the carbocation moves to the positively charged carbon. lumenlearning.comlibretexts.orglibretexts.org | Formation of a more stable carbocation. lumenlearning.comlibretexts.orglibretexts.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate structural details of 3-(tert-butoxy)cyclobutan-1-amine, providing precise information about the proton and carbon environments, as well as the spatial arrangement of atoms.

¹H NMR for Proton Environment and Stereochemistry

Proton NMR (¹H NMR) spectroscopy is fundamental for determining the proton framework and the stereochemical orientation of the substituents on the cyclobutane (B1203170) ring. The presence of cis and trans isomers results in distinct spectra, primarily differing in the chemical shifts and coupling constants of the cyclobutane ring protons.

The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the tert-butoxy (B1229062) group, the cyclobutane ring protons, and the amine proton. The large tert-butyl group gives rise to a sharp singlet, typically integrating to nine protons. The protons on the cyclobutane ring exhibit complex splitting patterns (multiplets) due to coupling with each other. The stereochemistry (cis or trans) significantly influences the chemical environment of these ring protons, leading to different chemical shifts. For instance, in related cyclobutane systems, the relative orientation of the substituents dictates the shielding or deshielding of adjacent protons. The methine proton (CH-N) and the methine proton (CH-O) are key diagnostic signals for assigning stereochemistry.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| (CH₃)₃C-O | ~1.2 | Singlet | Characteristic signal for the tert-butyl group. |

| -NH₂ | Variable (broad) | Singlet | Chemical shift is dependent on solvent and concentration. |

| Ring CH₂ | 1.5 - 2.5 | Multiplet | Complex region resulting from coupling of the four methylene (B1212753) protons. |

| H-C-N | ~3.5 | Multiplet | The chemical shift and multiplicity depend on the cis/trans isomerism. |

| H-C-O | ~4.0 | Multiplet | The chemical shift and multiplicity depend on the cis/trans isomerism. |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and insight into the chemical environment of each carbon.

For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule (with the three methyl carbons of the tert-butyl group being equivalent). The chemical shifts are indicative of the type of carbon. The carbon atom of the tert-butoxy group (C(CH₃)₃) appears at a characteristic upfield position, while the carbons bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) are shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C (CH₃)₃ | ~28 |

| C (CH₃)₃ | ~73 |

| Ring C H₂ | ~30-35 |

| C -NH₂ | ~45-50 |

| C -O | ~65-70 |

NOE Studies for Conformational Assignments

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. It is particularly crucial for establishing the stereochemistry (cis vs. trans) of substituted cyclobutanes. NOE detects the transfer of nuclear spin polarization from one nucleus to another through space.

For this compound, NOE experiments can unambiguously distinguish between the cis and trans isomers. In the cis isomer, the protons on the same face of the cyclobutane ring as the tert-butoxy and amine groups are close in space. An NOE experiment would show a correlation (cross-peak) between the methine proton adjacent to the oxygen (H-C-O) and the methine proton adjacent to the nitrogen (H-C-N). Conversely, in the trans isomer, these protons are on opposite faces of the ring and are too far apart to produce a significant NOE effect. Instead, NOE correlations would be observed between the axial protons on the ring.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy. This precision allows for the unambiguous determination of the elemental formula of a compound. The molecular formula of this compound is C₈H₁₇NO. nist.govnih.gov The calculated monoisotopic mass for this formula is 143.131014166 Da. nih.gov An HRMS analysis of a pure sample of this compound would yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming its elemental composition.

Fragmentation Pathways and Structural Elucidation

Mass spectrometry is a critical tool for the structural elucidation of this compound, revealing its molecular weight and providing structural information through controlled fragmentation. In electron impact (EI) ionization, the molecule is ionized to form a radical cation (molecular ion, M•+), which then undergoes fragmentation. The fragmentation patterns are predictable and are dictated by the functional groups present in the molecule.

For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process is driven by the formation of a stable, nitrogen-containing cation. libretexts.org In the case of this compound, the α-cleavage occurs at the C1-C2 and C1-C4 bonds of the cyclobutane ring. This cleavage results in the formation of a resonance-stabilized iminium cation.

Another significant fragmentation involves the tert-butoxy group. The loss of a tert-butyl carbocation or a neutral isobutene molecule from the molecular ion is a common pathway for compounds containing a tert-butyl ether moiety. The cleavage of the C-O bond or a rearrangement can lead to fragments corresponding to the loss of 56 or 57 mass units.

The predicted fragmentation pathways are instrumental in confirming the compound's structure when analyzing its mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 143 | [C₈H₁₇NO]•+ | Molecular Ion (M•+) |

| 128 | [M - CH₃]•+ | Loss of a methyl radical from the tert-butyl group |

| 87 | [M - C₄H₈]•+ | Loss of isobutene via McLafferty-type rearrangement |

| 86 | [C₄H₈N]⁺ | α-cleavage at C1-C2 and C1-C4 with H transfer |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration (e.g., stretching or bending).

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure:

N-H Stretching: As a primary amine, it will show two medium-intensity bands in the region of 3200-3600 cm⁻¹. libretexts.org These two absorptions correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorptions from the C-H bonds of the alkyl groups (cyclobutane and tert-butyl) will appear in the 2845-2975 cm⁻¹ range. docbrown.info

C-O Stretching: A strong, characteristic absorption for the ether linkage (C-O-C) is expected in the fingerprint region, typically around 1100-1300 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a broad absorption between 1590 and 1650 cm⁻¹.

These characteristic peaks, when observed together, provide strong evidence for the presence of the primary amine and tert-butyl ether functional groups within the cyclobutane framework.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3200 - 3600 (two bands) libretexts.org | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium, Broad |

| Alkyl C-H | C-H Stretch | 2845 - 2975 docbrown.info | Strong |

| Alkyl C-H | C-H Bend | 1370 - 1470 docbrown.info | Medium |

| Ether | C-O Stretch | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular geometry, conformation, and the stereochemical relationship between substituents.

For this compound, which can exist as cis and trans diastereomers, X-ray crystallography would be invaluable. While no public crystallographic data for this specific compound was identified in the search results, the technique would be essential to:

Confirm Stereochemistry: Differentiate absolutely between the cis isomer (where the amine and tert-butoxy groups are on the same face of the cyclobutane ring) and the trans isomer (where they are on opposite faces). The synthesis of related cyclobutane scaffolds often yields diastereomeric mixtures that require careful separation and characterization. acs.org

Determine Ring Conformation: Elucidate the exact puckering of the cyclobutane ring. Cyclobutane rings are not planar and adopt a puckered conformation to relieve ring strain. X-ray analysis would provide precise bond angles and dihedral angles defining this conformation.

Analyze Intermolecular Interactions: Reveal how the molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonding involving the primary amine group.

Although a scalable, chromatography-free synthesis for a related cis-1,3-disubstituted cyclobutane has been developed, highlighting the importance of controlling stereochemistry, X-ray crystallography remains the gold standard for unequivocal structural proof in the solid state. acs.org

Chromatographic Techniques for Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for assessing chemical purity and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. It is widely used for purity determination and isomer separation of amines. researchgate.net

For the analysis of this compound, a reversed-phase HPLC method is typically employed. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Because amines are basic, their analysis can be challenging due to interactions with residual silanol (B1196071) groups on the stationary phase, which can cause peak tailing. To overcome this, the mobile phase is often acidified with agents like formic acid or phosphoric acid to protonate the amine, ensuring sharp, symmetrical peaks. sielc.com

Furthermore, HPLC is a powerful tool for separating the cis and trans diastereomers of this compound. acs.org Chiral HPLC, using a chiral stationary phase, could be employed to separate the enantiomers of the trans isomer. google.com

Table 3: Typical HPLC Parameters for Amine Analysis

| Parameter | Description |

| Column | Reversed-Phase C18, 5 µm particle size researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient with an acidic modifier (e.g., 0.1% Formic Acid) sielc.com |

| Detector | UV (if derivatized or at low wavelengths), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) |

| Flow Rate | 1.0 mL/min researchgate.net |

| Temperature | 25-40 °C |

| Application | Purity assessment, separation of cis and trans isomers acs.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a common technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly suitable for volatile amines. researchgate.net However, the analysis of primary amines by GC can be difficult due to their basicity and polarity, which leads to strong adsorption on standard silica-based columns, resulting in poor peak shape and tailing. labrulez.com

To achieve successful GC analysis of this compound, several strategies can be implemented:

Column Deactivation: Use of specialized columns that are base-deactivated, such as those treated with potassium hydroxide (B78521) (KOH), to minimize adsorptive interactions. labrulez.com

Derivatization: Conversion of the amine into a less polar, more volatile derivative (e.g., through acylation) can significantly improve chromatographic performance. researchgate.net

Appropriate Stationary Phase: Use of a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax), can provide better selectivity for amines. labrulez.com

GC coupled with a Flame Ionization Detector (FID) is a standard method for quantifying purity, while coupling to a Mass Spectrometer (GC-MS) allows for both separation and identification of components. researchgate.net

Table 4: Typical GC Parameters for Amine Analysis

| Parameter | Description |

| Column | Base-deactivated packed or capillary column (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) labrulez.com |

| Carrier Gas | Nitrogen or Helium labrulez.com |

| Injector Temperature | 250 °C |

| Oven Program | Temperature programming from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 220 °C) |

| Detector | Flame Ionization Detector (FID) for quantitation, Mass Spectrometer (MS) for identification researchgate.net |

| Application | Purity testing, analysis of residual volatile amines |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 3-(Tert-butoxy)cyclobutan-1-amine, these methods are used to predict its geometry, electronic characteristics, and energetic profile.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. In the case of cyclobutane (B1203170) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict molecular geometries, bond lengths, and angles. nih.govmodgraph.co.uk These calculations are crucial for understanding the puckered conformation of the cyclobutane ring and the spatial arrangement of the tert-butoxy (B1229062) and amine substituents. researchgate.net

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. scispace.com This information is vital for predicting the molecule's reactivity, as the HOMO and LUMO energies are related to its ability to donate or accept electrons in chemical reactions.

Ab Initio Methods (e.g., MP2) for Energy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating the energy of a molecular system. These methods are often used to refine the energies obtained from DFT calculations and to investigate the potential energy surface of the molecule. modgraph.co.uk For this compound, MP2 calculations can be used to determine the relative energies of different conformations and to calculate the activation energies for various chemical transformations.

Conformational Energy Landscape Analysis

The cyclobutane ring is not planar and exists in a puckered conformation. researchgate.net The presence of two substituents on the ring in this compound leads to the possibility of cis and trans isomers, each with its own set of possible conformations. Conformational energy landscape analysis involves mapping the potential energy of the molecule as a function of its dihedral angles. nih.gov This analysis helps to identify the most stable conformations and the energy barriers between them. For substituted cyclobutanes, this can reveal preferences for pseudo-equatorial or pseudo-axial positioning of the substituents to minimize steric strain. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for studying the mechanisms of chemical reactions. For reactions involving this compound, DFT and ab initio calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. nih.govjmchemsci.com This provides a detailed, step-by-step understanding of how the reaction proceeds, which can be difficult to obtain through experimental means alone. For example, in studying the formation of cyclobutane rings via [2+2] cycloaddition, computational analysis can rationalize the observed stereoselectivity. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time. nih.gov MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion. This allows for the sampling of a wide range of conformations and provides insights into the flexibility of the cyclobutane ring and the rotational freedom of the tert-butoxy and amine groups. nih.govnih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures. For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk The accuracy of these predictions has been shown to be quite high for amines, with root-mean-square errors often less than 0.2 ppm for ¹H shifts when using methods like GIAO at the B3LYP/6-311++G(d,p) level. modgraph.co.uk Discrepancies between calculated and observed shifts, particularly for the NH proton, can sometimes occur due to factors like solvent effects and hydrogen bonding. modgraph.co.ukchemicalforums.com

Table of Predicted Spectroscopic Data

| Parameter | Predicted Value | Method |

| ¹H NMR Chemical Shifts | Varies by proton | GIAO at B3LYP/6-311++G(d,p) modgraph.co.uk |

| ¹³C NMR Chemical Shifts | Varies by carbon | GIAO at B3LYP/6-311++G(d,p) modgraph.co.uk |

Stereochemical Outcome Prediction and Rationalization

The stereochemistry of 1,3-disubstituted cyclobutanes, such as this compound, is a critical aspect that influences their physical, chemical, and biological properties. The puckered nature of the cyclobutane ring leads to the existence of cis and trans diastereomers. In these isomers, substituents occupy pseudo-axial and pseudo-equatorial positions. The prediction and rationalization of the stereochemical outcome in the synthesis of these compounds are paramount for their application in various scientific fields.

The relative stability of the cis and trans isomers of 1,3-disubstituted cyclobutanes is often governed by the steric interactions of the substituents with the rest of the ring. In many cases, the cis isomer is thermodynamically more stable than the trans isomer because it can adopt a conformation where both bulky substituents occupy pseudo-equatorial positions, thus minimizing steric strain. In contrast, the trans isomer must have one substituent in a pseudo-axial and the other in a pseudo-equatorial position, leading to greater steric hindrance.

Stereochemical Control in Synthesis

The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen synthetic route. Different strategies can be employed to favor the formation of either the cis or trans isomer.

One common approach to synthesizing 1,3-disubstituted cyclobutanes is the [2+2] cycloaddition reaction. The stereochemistry of the resulting cyclobutane is often dictated by the geometry of the starting alkenes and the reaction conditions. For instance, the photocycloaddition of enones can lead to specific diastereomers.

Another prevalent method involves the reduction of a 3-substituted cyclobutanone. The stereoselectivity of this reduction is influenced by the steric bulk of the reducing agent and the existing substituent on the cyclobutane ring. Bulky reducing agents will preferentially attack from the less hindered face of the ketone, leading to a predictable stereochemical outcome for the resulting alcohol. This alcohol can then be converted to the desired amine. For example, the reduction of a 3-alkoxycyclobutanone with a sterically demanding hydride source would be expected to yield the trans-alcohol, which can then be converted to the trans-amine. Conversely, a less bulky reducing agent might favor the formation of the cis-alcohol.

Ring-contraction strategies, such as the rearrangement of substituted pyrrolidines, have also been shown to produce cyclobutanes with a high degree of stereospecificity. The stereochemistry of the starting pyrrolidine (B122466) directly translates to the stereochemistry of the cyclobutane product. mdpi.com

The following table summarizes how different synthetic methodologies can influence the stereochemical outcome in the synthesis of 1,3-disubstituted cyclobutanes, which can be extrapolated to the synthesis of this compound.

Rationalization of Stereochemical Outcome

Computational studies, although not found specifically for this compound, are powerful tools for predicting and rationalizing the stereochemical outcomes of reactions. Density Functional Theory (DFT) calculations can be used to determine the relative energies of the cis and trans isomers, as well as the transition state energies for their interconversion or formation. nih.gov

For this compound, it is reasonable to predict that the cis isomer, where both the bulky tert-butoxy group and the amine group can reside in pseudo-equatorial positions, would be the thermodynamically more stable isomer. This arrangement minimizes unfavorable 1,3-diaxial interactions.

The kinetic outcome of a reaction, however, depends on the energy of the transition states leading to the different stereoisomers. For instance, in the catalytic hydrogenation of a cyclobutene (B1205218) precursor, the catalyst would likely coordinate to the less sterically hindered face of the double bond, leading to the formation of the cis product.

The table below presents a hypothetical rationalization for the expected stereochemical preference in the synthesis of this compound based on general principles of stereochemistry in cyclobutane systems.

Applications in Advanced Organic Synthesis and Molecular Design Research

Utilization as Versatile Building Blocks for Complex Molecule Synthesis

The 1,3-disubstituted cyclobutane (B1203170) scaffold of 3-(tert-butoxy)cyclobutan-1-amine provides a rigid and three-dimensional core that is increasingly sought after in modern synthetic chemistry. Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for precise spatial arrangement of functional groups, which is a critical aspect of rational molecular design.

The primary amine group serves as a versatile synthetic handle for a wide array of chemical transformations. It can readily participate in nucleophilic substitution and addition reactions, allowing for the formation of amides, sulfonamides, ureas, and secondary or tertiary amines. The tert-butoxy (B1229062) group, while sterically demanding, can influence the molecule's solubility, lipophilicity, and metabolic stability. acs.orgnih.gov In some contexts, the tert-butyl group can be replaced with bioisosteres like the trifluoromethyl-cyclobutane group to fine-tune these properties. acs.orgnih.gov

Research has demonstrated that cyclobutane-containing building blocks are instrumental in constructing complex molecules. For instance, the synthesis of TAK-828F, a potent RORγt inverse agonist, features a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, highlighting the utility of such structures in creating bioactive compounds. acs.org The synthesis of various amine building blocks is often a crucial step in developing molecules for protein kinase research, where specific spatial orientations are key for targeting binding sites. researchgate.net The defined stereochemistry of building blocks like cis- and trans-3-(tert-butoxy)cyclobutan-1-amine allows for the creation of distinct isomers, each with potentially different biological activities and physical properties.

The table below outlines the key reactive sites of this compound and their potential transformations, underscoring its versatility.

| Functional Group | Position | Potential Reactions | Resulting Functionality |

| Primary Amine (-NH₂) | C1 | Acylation, Sulfonylation, Reductive Amination, Alkylation | Amide, Sulfonamide, Secondary/Tertiary Amine |

| Tert-butoxy Group (-O-tBu) | C3 | Acid-catalyzed cleavage | Hydroxyl Group (-OH) |

| Cyclobutane Ring | Core | Ring-opening, C-H functionalization | Functionalized acyclic or modified cyclic systems |

Integration into Novel Cyclic and Polycyclic Systems

The amine functionality of this compound is a key feature that enables its incorporation into larger, more complex cyclic and polycyclic frameworks. The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in natural products and pharmaceutical agents. organic-chemistry.org

Methodologies for the synthesis of cyclic amines often involve the cyclization of a linear precursor containing an amine and a suitable electrophilic group. organic-chemistry.org this compound can be elaborated by attaching a chain containing an electrophile to its nitrogen atom. A subsequent intramolecular reaction would then form a new heterocyclic ring fused or spiro-fused to the cyclobutane core. For example, an aza-Prins cyclization is a powerful method for creating nitrogen-containing rings. rsc.org

Furthermore, the compound can be used in multicomponent reactions or sequential reaction cascades to build polycyclic systems. scispace.com For example, a reaction sequence could involve an initial intermolecular bond formation via the amine, followed by an intramolecular cycloaddition to construct a polycyclic scaffold in a highly efficient manner. rsc.org The rigid cyclobutane unit serves to restrict the conformational flexibility of the resulting polycycle, a desirable trait in the design of molecules with specific binding properties. researchgate.net

Exploration as a Scaffold for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. nih.govvu.nl This approach relies on screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov The cyclobutane moiety has been identified as an underrepresented but highly attractive three-dimensional (3D) scaffold for FBDD. nih.govnih.gov Its non-planar structure provides access to a greater volume of chemical space compared to traditional flat aromatic fragments. nih.gov

This compound embodies the key principles of a useful fragment scaffold. Synthetic strategies often begin with a key intermediate like 3-azido-cyclobutanone, which provides access to a range of functional groups, including the amine functionality present in this compound. nih.govnih.gov The primary amine serves as an accessible growth vector, allowing chemists to "grow" the fragment into a more potent lead compound by adding other chemical groups that can form additional interactions with the target protein. vu.nl

The design of 3D fragment libraries often focuses on achieving both chemical diversity and a high degree of three-dimensionality. nih.govnih.gov The use of both cis and trans isomers of 1,3-disubstituted cyclobutanes is a key strategy to maximize shape diversity while keeping molecular complexity low. nih.gov

The table below compares the properties of a hypothetical fragment based on the 3-aminocyclobutane core with the widely accepted "Rule of Three" for fragment design.

| Property | "Rule of Three" Guideline | Hypothetical 3-Aminocyclobutane Fragment Properties |

| Molecular Weight | ≤ 300 g/mol | Meets guideline |

| Number of H-bond Donors | ≤ 3 | Meets guideline (e.g., -NH₂) |

| Number of H-bond Acceptors | ≤ 3 | Meets guideline (e.g., -O-) |

| cLogP | ≤ 3 | Meets guideline |

| Number of Rotatable Bonds | ≤ 3 | Meets guideline |

| 3D Shape | Desirable | High (non-planar) |

Development of Analogue Libraries for Chemical Space Exploration

To fully explore the chemical space around a particular scaffold, medicinal chemists synthesize libraries of analogues where specific parts of the molecule are systematically varied. This compound is an excellent starting point for creating such libraries due to the reactivity of its primary amine. whiterose.ac.uk

A common approach involves parallel synthesis techniques to react the amine with a diverse set of reagents, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination to form secondary amines). nih.govvu.nl This generates a library of related compounds where the core 3-(tert-butoxy)cyclobutane structure is retained, but the peripheral functional groups are varied. whiterose.ac.uk

These analogue libraries are invaluable for several reasons:

Structure-Activity Relationship (SAR) Studies: They allow researchers to understand how changes in a specific part of the molecule affect its biological activity.

ADME Profiling: They help in optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. For example, replacing a tert-butyl group with other moieties can significantly impact metabolic stability and lipophilicity. acs.orgnih.gov

Exploring Chemical Space: These libraries help to map out the chemical space around a hit compound, potentially leading to the discovery of new intellectual property. whiterose.ac.uk

The following table provides examples of diverse functionalities that can be introduced by derivatizing the amine group of this compound.

| Reagent Class | Linkage Formed | Resulting Functional Group |

| Acyl Chlorides / Carboxylic Acids | Amide Bond | R-C(=O)NH- |

| Sulfonyl Chlorides | Sulfonamide Bond | R-S(=O)₂NH- |

| Isocyanates | Urea Bond | R-NHC(=O)NH- |

| Aldehydes / Ketones (with reducing agent) | C-N Single Bond | R-CH₂-NH- |

Application in Chiral Catalyst and Ligand Design Research

Asymmetric catalysis, which uses chiral catalysts to produce a single enantiomer of a product, is a critical technology in modern organic synthesis, particularly for pharmaceuticals. nih.gov The development of new chiral ligands that can effectively control the stereochemical outcome of a metal-catalyzed reaction is an area of intense research. researchgate.net

Chiral amines are a well-established class of ligands and catalysts. While direct applications of this compound in this area are not extensively documented, its structural features suggest significant potential. The compound exists as chiral enantiomers, and the rigid cyclobutane framework can create a well-defined chiral environment around a metal center. The bulky tert-butoxy group can provide steric hindrance that influences the approach of substrates to the catalytic site, which is a key principle in achieving high enantioselectivity. researchgate.net

For example, research on N-(tert-butyl)-N-methylanilines has shown that these molecules possess C-N axial chirality and can be effective ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantiomeric excess (up to 95% ee). researchgate.net This demonstrates that the combination of a nitrogen atom for metal coordination and a bulky tert-butyl group can lead to highly effective chiral ligands. By analogy, chiral, enantiomerically pure this compound could be used as a building block to synthesize novel phosphine-amine or diamine ligands for a variety of asymmetric transformations. researchgate.netresearchgate.net The creation of new chiral ligands is crucial for expanding the toolbox of synthetic chemists and enabling the efficient production of optically active compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(Tert-butoxy)cyclobutan-1-amine in laboratory settings?

- Answer : Researchers must wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Waste must be segregated and stored in labeled containers for professional disposal to prevent environmental contamination. Experimental areas should be well-ventilated, and spills must be neutralized with inert adsorbents .

Q. How should this compound derivatives be purified to ensure high yields and minimal byproducts?

- Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is effective for isolating amine derivatives. Recrystallization from ethanol/water mixtures improves purity. Monitor reactions via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) to optimize isolation .

Q. What analytical techniques are recommended for confirming the structure of this compound?

- Answer : Use H/C NMR to resolve cyclobutane ring protons (δ ~2.5–3.5 ppm) and tert-butoxy groups (δ ~1.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H] at m/z 172.1332). FT-IR identifies N-H stretches (~3350 cm) and ether C-O bonds (~1100 cm) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

- Answer : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric catalysis (Ru-PHOX complexes) enable enantioselective cyclization. Monitor diastereomer ratios via chiral HPLC (Chiralpak AD-H column, 90:10 heptane:IPA). Computational modeling (DFT) predicts transition states to optimize stereoselectivity .

Q. What strategies resolve contradictions in purity assessments between NMR and elemental analysis data for this compound?

- Answer : Discrepancies arise from hygroscopicity or residual solvents. Dry samples under vacuum (40°C, 24 hr) and re-analyze. Cross-validate with F NMR (if fluorinated derivatives) or ICP-MS for trace metals. Report purity as an average of three independent methods .

Q. How can reaction conditions be optimized to minimize tert-butoxy group cleavage during functionalization?

- Answer : Avoid strong acids (e.g., TFA) and high temperatures (>80°C). Use mild deprotection agents (HCl/dioxane at 0°C) or orthogonal protecting groups (Boc, Fmoc). Kinetic studies (GC-MS) identify degradation thresholds. Substituent effects on the cyclobutane ring stabilize the tert-butoxy group under basic conditions (pH 8–10) .

Q. What methodologies enable the synthesis of this compound-based macrocycles for host-guest chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.